2-Hydroxy-3-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-3-methyl-5-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influences its chemical behavior and reactivity .
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves multistep reactions starting from commercially available precursors. For instance, the synthesis of 5,6-dihalo-3-hydroxypyridines, which share a similar hydroxypyridine core, starts from 2-hydroxy-5-nitropyridine and involves novel methodologies such as the use of furfurylamine . Substitution reactions of nitropyridine sulfonic acids have also been explored to obtain various disubstituted pyridines, indicating the versatility of nitropyridine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and other quantum chemical methods. These studies provide insights into the conformational stability, vibrational spectra, and molecular electrostatic potential (MEP) of the compounds. For example, the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine have been analyzed, revealing information about molecular stability and bond strength . Similarly, the crystal structures of various nitropyridine derivatives have been determined, showing the importance of hydrogen bonding and layered arrangements in their solid-state structures .
Chemical Reactions Analysis
Nitropyridines undergo a variety of chemical reactions, including substitution and transformation processes. For example, 5-nitropyridine-2-sulfonic acid and its derivatives can be transformed into a range of disubstituted pyridines with different nucleophiles . Microbial transformation of nitropyridine derivatives has also been reported, leading to the formation of hydroxylated and oxidized products, which can be of interest for further chemical modifications or as potential biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NBO analysis, provide detailed information on the vibrational modes and electronic properties of these compounds. The MEP surfaces and frontier molecular orbital (FMO) analysis help in understanding the electron density distribution and reactive sites of the molecules . Additionally, the optical properties, such as absorption and fluorescence, are influenced by the substitution pattern on the pyridine ring, as observed in compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Scientific Research Applications
Conformational Stability and Vibrational Spectral Studies
2-Hydroxy-3-methyl-5-nitropyridine has been analyzed for its conformational stability using density functional theory (DFT). The vibrational analyses, including infrared absorption and Raman spectroscopy, have been conducted, revealing insights into molecular stability and bond strength. The calculated HOMO and LUMO energies indicate charge transfer in the molecules, aiding in understanding the size, shape, charge density distribution, and site of chemical reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Biotransformation Studies
Biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans yielded several new compounds, demonstrating the potential of microbial hydroxylation in modifying this pyridine derivative. This process was scaled up to multi-gram levels, showing the feasibility of using microbial methods for chemical modifications (Tully et al., 2012).
Development of Fluorescent Probes
2-Hydroxy-3-methyl-5-nitropyridine derivatives have been used to develop fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This indicates its potential application in sensing and detecting specific ions in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Crystal Engineering for Nonlinear Optics
The compound has been studied in the context of crystal engineering, particularly for its application in nonlinear optics. The specific orientation of chromophores linked by hydrogen bonds in molecular complexes shows significant potential for enhancing nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Quantum Chemical Studies for Spectroscopic Investigations
Quantum chemical studies have been conducted on 2-amino-3-methyl-5-nitropyridine, a related compound, to understand its energy and molecular structure. This research provides insight into the intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the electronic properties of such compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYZBDNBMVYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176314 | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-5-nitropyridine | |
CAS RN |
21901-34-8 | |
Record name | 3-Methyl-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21901-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21901-34-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-nitro-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PLY98DCN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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